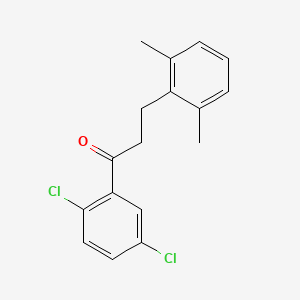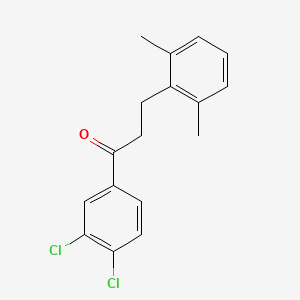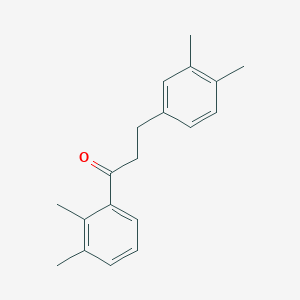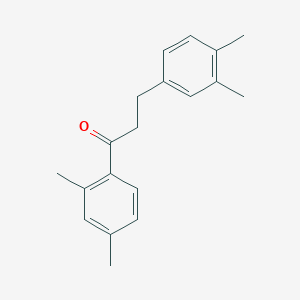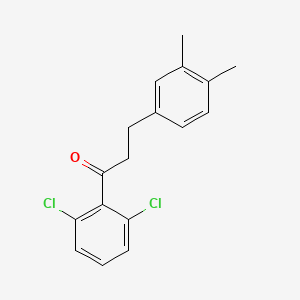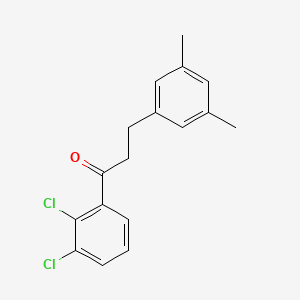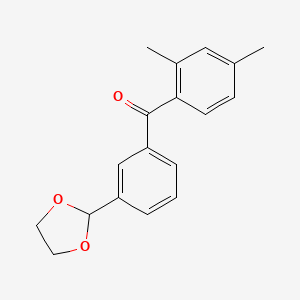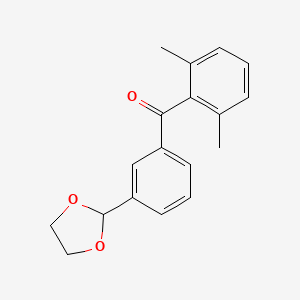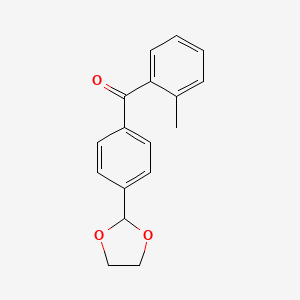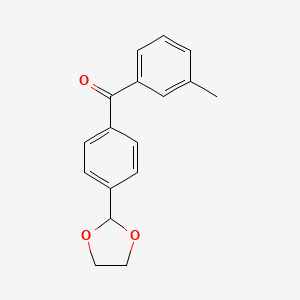![molecular formula C12H13ClO6 B3025206 Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate CAS No. 861064-79-1](/img/structure/B3025206.png)
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate
Descripción general
Descripción
Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is a chemical compound with the molecular formula C12H13ClO6 . The molecule contains a total of 32 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 2 aromatic ethers .
Molecular Structure Analysis
The molecule contains a total of 32 atoms, including 13 Hydrogen atoms, 12 Carbon atoms, 6 Oxygen atoms, and 1 Chlorine atom . It also contains 2 ester (aliphatic) groups and 2 ether (aromatic) groups .Physical And Chemical Properties Analysis
The average mass of Dimethyl 2,2’-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate is 288.681 Da, and its monoisotopic mass is 288.040070 Da .Aplicaciones Científicas De Investigación
Genotoxicity and Oxidative Stress
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate has been studied in the context of its genotoxic properties. A study highlighted its role in inducing oxidative stress, leading to mitochondrial dysfunction and oxidative DNA damage, potentially resulting in mutagenesis. This was demonstrated through the formation of 8-oxo-7,8-dihydro-2′ -deoxyguanosine adducts in DNA, indicative of oxidative stress and DNA damage (Saquib et al., 2009).
Ionophore Synthesis and Metal Extraction
Research has been conducted on the synthesis of novel lactam ionophores containing crown ether moieties using derivatives of this compound. These ionophores showed promising extraction abilities for heavy metal cations, suggesting potential applications in environmental remediation or analytical chemistry (Ertul, 2010).
Olfactory Applications
Another interesting application is in the field of fragrance chemistry. The compound was used as a precursor in the synthesis of marine and vanillic odorants. These compounds, synthesized through various chemical reactions, exhibited unique olfactory properties and low odor thresholds, making them potentially valuable in the fragrance industry (Kraft et al., 2010).
Polymer Synthesis
The compound has also been utilized in the synthesis of polymers. For example, it was used in the oxidative polymerization processes to create new types of polymers with potential applications in materials science, such as for creating photodefinable organic dielectrics (Kumar & Neenan, 1995).
Catalytic and Biomimetic Applications
Additionally, there has been research into the use of derivatives of this compound in catalysis and biomimetics. This includes the study of binuclear phosphatase biomimetics, which could have implications in the field of biochemistry and enzymatic reactions (Dalle et al., 2013).
Propiedades
IUPAC Name |
methyl 2-[4-chloro-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO6/c1-16-11(14)6-18-8-3-4-9(13)10(5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRCSRZBHAHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187627 | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861064-79-1 | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861064-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-m-phenylenedioxy)di-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



